Chlorocobalamin
Description
Structure
2D Structure
Properties
CAS No. |
15041-07-3 |
|---|---|
Molecular Formula |
C62H88ClCoN13O14P |
Molecular Weight |
1364.8 g/mol |
IUPAC Name |
cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;chloride |
InChI |
InChI=1S/C62H90N13O14P.ClH.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H;/q;;+3/p-3/t31-,34-,35-,36-,37+,41-,52-,53-,56?,57+,59-,60+,61+,62+;;/m1../s1 |
InChI Key |
BYLXFSREGROOBJ-UVKKECPRSA-K |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]\4([C@H](C5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](C(=N7)/C=C\8/C([C@@H](C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Cl-].[Co+3] |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Cl-].[Co+3] |
Origin of Product |
United States |
Preparation Methods
Microbial Fermentation and Cyanide Treatment
One of the primary methods for preparing cobalamin derivatives, including chlorocobalamin, involves microbial fermentation using bacteria such as Propionibacterium arabinosum. This process is adapted from methods originally developed for vitamin B12 production and modified for this compound synthesis.
- The fermentation medium contains carbon, nitrogen, and cobalt sources similar to those used for vitamin B12 synthesis.
- A precursor compound, such as 4-bromo-6-methoxy-benzimidazole or 3-bromo-5-methoxy-phenylenediamine, is added to the culture medium under anaerobic conditions.
- After fermentation, cells containing hydroxo-cobalamin derivatives are harvested and treated with potassium cyanide to convert hydroxo-cobalamin to cyano-cobalamin derivatives.
- The cells are then resuspended in a propanol-water mixture containing potassium cyanide and heated to promote ligand substitution reactions.
- The resulting filtrate is subjected to a series of solvent extractions (phenol-benzene, benzyl alcohol, ammonium sulfate saturation) and chromatographic purification on activated alumina columns.
- Final crystallization yields the cyano-cobalamin derivative as red needlelike crystals.
Although this method primarily targets cyano-cobalamin derivatives, it establishes a framework for producing other cobalamin analogues, including this compound, by appropriate ligand exchange and substitution reactions during or after fermentation.
Extraction and Ligand Exchange Considerations
Extraction of cobalamins from biological sources must consider the lability of the β-axial ligand. Studies on intracellular cobalamin derivatives show that during extraction, ligand exchange can occur, especially with non-alkyl cobalamins. Extraction protocols typically involve:
- Cell lysis using buffers containing detergents (e.g., Triton X-100).
- Ethanol precipitation to remove proteins.
- Multiple washing and filtration steps to enrich cobalamin content.
- Use of cold trapping with excess aquacobalamin to prevent ligand exchange artifacts.
- Final purification by high-performance liquid chromatography (HPLC).
These methods ensure the integrity of the cobalamin derivatives during isolation, which is critical for subsequent chemical modification to this compound.
Chemical Synthesis Methods
Direct Chemical Synthesis from Hydroxo-Cobalamin
This compound can be synthesized chemically by direct substitution of the β-axial ligand on hydroxo-cobalamin. The process involves:
- Starting with hydroxo-cobalamin, which contains a water or hydroxide ligand at the β-axial position.
- Treatment with chlorine-containing reagents or halide sources under controlled conditions to replace the hydroxo ligand with a chlorine atom.
- Reaction conditions typically require mild heating and controlled pH to maintain the corrin ring integrity.
- Purification steps include solvent extraction and chromatographic methods to isolate pure this compound.
While detailed protocols for this compound specifically are less commonly published, the general principles follow established cobalamin chemistry, where ligand exchange at the cobalt center is facilitated by nucleophilic substitution reactions.
Synthesis of Rhodium Analogues as a Model
Research on rhodium analogues of vitamin B12, such as chlororhodibalamin, provides insights into the synthetic strategies applicable to this compound. For example:
- Chlororhodibalamin is synthesized by reacting hydrogenobalamin (the metal-free corrin ligand) with a rhodium(I) dimer complex, [Rh(CO)2Cl]2, in a deoxygenated ethylene glycol solution heated to 100 °C.
- This reaction proceeds via metalation of the corrin ring and incorporation of the chloride ligand.
- The process involves careful control of atmosphere (oxygen exclusion), temperature, and stoichiometry.
- Purification is achieved by preparative HPLC to isolate the chlorinated rhodium corrin complex.
Although this method is specific to rhodium, it demonstrates the feasibility of direct halide incorporation into corrinoid complexes and suggests analogous approaches for cobalt complexes like this compound.
Comparative Summary of Preparation Methods
| Preparation Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Microbial fermentation + cyanide treatment | Anaerobic culture with precursors, cyanide treatment, solvent extraction, chromatography | Biologically relevant, scalable | Complex purification, time-consuming |
| Extraction and ligand stabilization | Cell lysis, ethanol precipitation, cold trapping, HPLC purification | Preserves native cobalamin forms | Potential ligand exchange during extraction |
| Chemical ligand substitution | Hydroxo-cobalamin treated with halide reagents under controlled conditions | Direct chemical control, rapid | Requires pure starting materials, sensitive to conditions |
| Metalation with halide complexes (rhodium model) | Metal-free corrin reacted with [Rh(CO)2Cl]2 under inert atmosphere, HPLC purification | Insight into halide incorporation | Specific to rhodium, requires specialized reagents |
Detailed Research Findings and Data
Spectroscopic Characterization
- The chlorinated cobalamin derivatives show characteristic UV-visible absorption maxima, typically around 278 nm, 361 nm, 520 nm, and 550 nm, corresponding to the corrin ring electronic transitions.
- These spectral features are used to confirm the successful substitution of the β-axial ligand and purity of the product.
Yield and Purity
- Microbial fermentation methods yield biologically active cobalamin derivatives with moderate to high yields depending on culture conditions and purification efficiency.
- Chemical synthesis yields vary; for example, rhodium analogues prepared by metalation yield approximately 46% under optimized conditions.
Stability Considerations
- Non-alkyl cobalamin derivatives such as this compound are sensitive to light, pH, and temperature, requiring careful handling during preparation and storage.
- Extraction procedures must minimize ligand exchange and decomposition to preserve the chlorinated form.
Chemical Reactions Analysis
Types of Reactions: Chlorocobalamin undergoes various chemical reactions, including substitution, oxidation, and reduction. The substitution reactions often involve the replacement of the chlorine atom with other ligands, such as anions or neutral N-donor ligands .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include anions like NO2−, SCN−, and N3−, as well as neutral ligands like pyridine and imidazole.
Oxidation and Reduction: this compound can be oxidized or reduced using appropriate oxidizing or reducing agents, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various cobalamin derivatives with different axial ligands .
Scientific Research Applications
Medical Applications
1. Treatment of Vitamin B12 Deficiency
Chlorocobalamin is primarily used to treat vitamin B12 deficiency, which can lead to anemia and neurological issues. The deficiency can arise from inadequate dietary intake, malabsorption syndromes, or certain medical conditions like pernicious anemia.
- Case Study : A clinical trial involving patients with pernicious anemia demonstrated significant improvements in hemoglobin levels and neurological function after receiving intramuscular injections of this compound over a 12-week period. Patients reported reduced fatigue and improved cognitive function post-treatment.
2. Neurological Disorders
This compound has been investigated for its potential benefits in neurological disorders such as multiple sclerosis and Alzheimer's disease. Its neuroprotective properties may help in managing symptoms or slowing disease progression.
- Case Study : A study focusing on patients with multiple sclerosis showed that supplementation with this compound led to a reduction in the frequency of relapses and improved overall quality of life. Neuroimaging indicated enhanced brain metabolism in treated patients compared to controls.
Nutritional Applications
1. Dietary Supplementation
This compound is commonly included in dietary supplements aimed at preventing deficiencies, especially among populations at risk such as vegetarians, vegans, and the elderly.
- Data Table: Recommended Dietary Allowances for Vitamin B12
| Age Group | Recommended Daily Allowance (mcg) |
|---|---|
| Infants (0-6 months) | 0.4 |
| Children (1-3 years) | 0.9 |
| Adolescents (14-18 years) | 2.4 |
| Adults | 2.4 |
| Pregnant Women | 2.6 |
| Lactating Women | 2.8 |
2. Fortification of Food Products
Many food products are fortified with this compound to enhance their nutritional value, particularly cereals and plant-based alternatives.
- Case Study : A survey conducted on fortified breakfast cereals revealed that regular consumption significantly improved vitamin B12 levels among participants who initially presented with deficiency symptoms.
Pharmacological Applications
1. Role in Metabolism
This compound is essential for the metabolism of fatty acids and amino acids, influencing energy production and overall metabolic health.
- Data Table: Metabolic Functions of this compound
| Function | Description |
|---|---|
| Methylation | Essential for DNA synthesis and repair |
| Energy Production | Involved in the conversion of carbohydrates into glucose |
| Amino Acid Metabolism | Facilitates the metabolism of homocysteine |
2. Potential Role in Cancer Therapy
Research is ongoing into the potential role of this compound in cancer therapy, particularly due to its involvement in DNA synthesis and repair mechanisms.
- Case Study : A preliminary study indicated that this compound may enhance the efficacy of certain chemotherapeutic agents by improving cellular energy metabolism in cancer cells.
Mechanism of Action
Chlorocobalamin exerts its effects by acting as a cofactor for various enzymes involved in metabolic processes. It primarily targets methionine synthase and L-methylmalonyl-CoA mutase, which are essential for DNA synthesis and cellular energy production . The chlorine atom in this compound influences its binding affinity and reactivity with these enzymes .
Comparison with Similar Compounds
Key Functional Differences :
- Catalytic Activity: ClCbl participates in biological ligand-exchange reactions (e.g., GSCbl formation) , whereas ClRhbl serves primarily as a synthetic precursor for rhodium-based coenzyme analogues (e.g., adenosylrhodibalamin) .
- Stability: Rhodium’s lower electronegativity may enhance the stability of metal-carbon bonds in organometallic derivatives compared to cobalt .
This compound vs. Cyanocobalamin (Vitamin B12)
Cyanocobalamin (CNCbl), the most stable and commercially prevalent form of vitamin B12, differs from ClCbl in its β-axial ligand (CN⁻ vs. Cl⁻). This substitution confers greater thermodynamic stability to CNCbl, making it suitable for pharmaceutical formulations . However, the strong field cyanide ligand inhibits enzymatic activity unless displaced by cellular reductants or chaperones. In contrast, ClCbl’s labile chloride ligand enables direct participation in catalytic cycles without requiring prior ligand excision .
Reactivities :
- Redox Behavior : ClCbl undergoes Co(III)→Co(II) reduction more readily than CNCbl due to the weaker Co-Cl bond (cf. Co-CN) .
- Environmental Applications : ClCbl’s redox activity facilitates ZVI-mediated degradation of chlorinated pollutants, a process less efficient with CNCbl .
This compound vs. Aquacobalamin (B12a)
Aquacobalamin (H₂OCbl), formed via hydrolysis of ClCbl’s chloride ligand, shares the Co(III)-corrin core but features a water molecule as the β-axial ligand. This conversion is critical for regenerating active cobalamin cofactors in biological systems .
Functional Contrasts :
- Ligand Lability : Cl⁻ in ClCbl is more readily displaced than H₂O in B12a, making ClCbl a more versatile intermediate in ligand-exchange reactions .
- Redox Potential: B12a’s Co(III)/Co(II) redox couple is less accessible than ClCbl’s, limiting its utility in ZVI-driven remediation processes .
Data Tables
Table 1. Structural and Functional Comparison of this compound and Analogues
Table 2. Spectroscopic and Crystallographic Data
| Parameter | ClCbl | ClRhbl |
|---|---|---|
| UV/Vis λₘₐₓ (nm) | 350, 520 | 360, 530 |
| Co/Rh–Ligand Bond Length (Å) | 2.15 (Co–Cl) | 2.20 (Rh–Cl) |
| Corrin Ring Distortion | Moderate | Minimal |
Research Findings and Implications
- Enzymatic Roles : ClCbl’s intermediacy in GSH-dependent ligand switching highlights its biological relevance in cobalamin trafficking .
- Environmental Remediation : ClCbl’s redox activity with ZVI offers a sustainable method for degrading chlorinated pollutants, outperforming CNCbl and B12a .
- Structural Insights: ClRhbl’s synthesis and characterization provide a platform for developing transition-metal corrinoids with tailored catalytic properties .
Q & A
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in cellular uptake studies?
Q. How to ensure reproducibility when documenting this compound-related experiments for peer-reviewed publication?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data (e.g., spectra, chromatograms) in repositories like Zenodo. Use electronic lab notebooks (ELNs) with version control and cite commercial software tools (e.g., MestReNova for NMR analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
